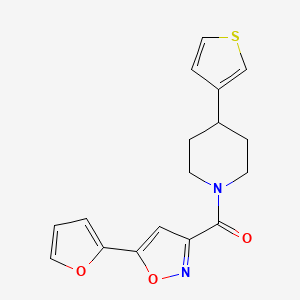

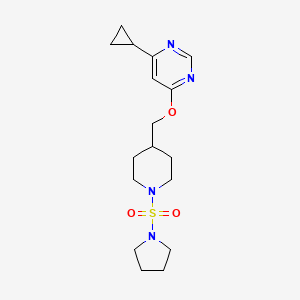

![molecular formula C18H18N4O2 B2503082 2-(2-甲基苯氧基)-N-[4-(5-甲基-1H-1,2,3-三唑-1-基)苯基]乙酰胺 CAS No. 924829-72-1](/img/structure/B2503082.png)

2-(2-甲基苯氧基)-N-[4-(5-甲基-1H-1,2,3-三唑-1-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide" is a complex organic molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including amidation, esterification, and S-alkylation processes. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" involved acetylation, esterification, and ester interchange steps with high yields . Similarly, the synthesis of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides involved S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . These techniques could be employed to analyze the molecular structure of "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, as seen with N-(2-hydroxyphenyl)acetamide . The reactivity of these compounds can lead to the formation of heterocyclic structures and other transformation products. The chemical reactivity of the compound would need to be studied to understand its potential reactions and transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides showed bioactivity that was rapidly annihilated by glucosylation . The properties of "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide" would need to be characterized through experimental studies.

Relevant Case Studies

While the provided papers do not include case studies on the specific compound, they do offer insights into the biological activities of similar compounds. For example, certain N-phenyl-(2-aminothiazol-4-yl)acetamides showed potent agonistic activity against human β3-adrenergic receptors, which could be relevant for treating obesity and type 2 diabetes . Additionally, the bioactivity of N-(2-hydroxy-5-nitrophenyl) acetamide on gene expression in Arabidopsis thaliana could provide a model for studying the effects of related compounds on plant physiology .

科学研究应用

合成与表征

- 涉及乙酰胺衍生物的化合物合成与表征对于开发新的化学实体至关重要。例如,使用固定化脂肪酶对 2-氨基苯酚进行化学选择性乙酰化以生成 N-(2-羟基苯基)乙酰胺(抗疟疾药物合成中的关键中间体),这表明了解乙酰胺衍生物的化学性质和反应对于药物开发的重要性(Magadum & Yadav, 2018) Magadum & Yadav, 2018.

在药物设计中的应用

- 设计和合成用于治疗应用的新型化合物(例如抗癌和抗菌活性)是重要的研究领域。例如,开发用于评估其抗癌和抗菌功效的 3-甲基-[1,2,4]三唑并[3,4-a]酞嗪的 N-芳基取代苯基乙酰胺类似物(Kumar 等,2019 年)强调了乙酰胺衍生物的潜在药用应用 Kumar 等,2019 年.

抗菌和抗炎特性

- 已经探索了乙酰胺衍生物的抗菌和抗炎特性,揭示了它们作为活性药物成分的潜力。对源自 2-(4-氯-3-甲基苯氧基)乙酰肼的 novel 亚胺和噻唑烷酮的合成和表征的研究说明了乙酰胺衍生物在产生具有有希望的抗菌和抗真菌活性的化合物方面的多样性(Fuloria 等,2009 年) Fuloria 等,2009 年.

光催化应用

- 乙酰胺衍生物还因其光催化应用而受到研究,例如在环境污染物的降解中。对常见镇痛药扑热息痛在 TiO2 纳米颗粒在紫外线和阳光照射下的光催化降解,举例说明了乙酰胺衍生物在水处理和污染物降解中的潜在环境应用(Jallouli 等,2017 年) Jallouli 等,2017 年.

作用机制

未来方向

属性

IUPAC Name |

2-(2-methylphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-5-3-4-6-17(13)24-12-18(23)20-15-7-9-16(10-8-15)22-14(2)11-19-21-22/h3-11H,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIFJVZMKZFREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

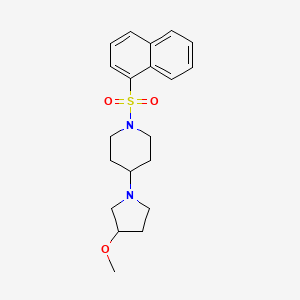

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)